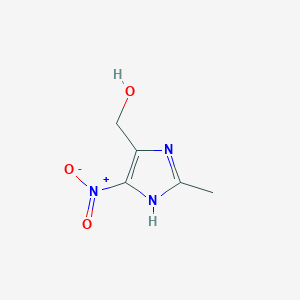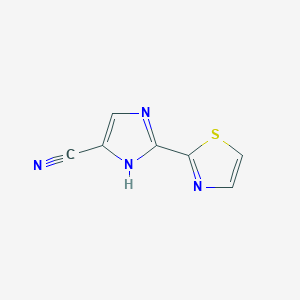
2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a diphenylamino group attached to an acrylonitrile moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-(diphenylamino)benzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol at room temperature.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
作用机制
The mechanism by which 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The acrylonitrile moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The diphenylamino group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 2-(4-Chlorophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile
- 2-(4-Bromophenyl)-3-(4-(diethylamino)phenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile stands out due to its specific combination of bromophenyl and diphenylamino groups, which confer unique electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions and high stability.
属性
分子式 |
C27H19BrN2 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
(Z)-2-(4-bromophenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C27H19BrN2/c28-24-15-13-22(14-16-24)23(20-29)19-21-11-17-27(18-12-21)30(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-19H/b23-19+ |
InChI 键 |
VCXBXUOELYSTRE-FCDQGJHFSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=C(C=C4)Br |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


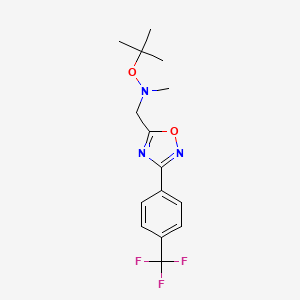
![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
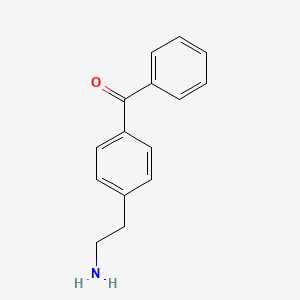
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
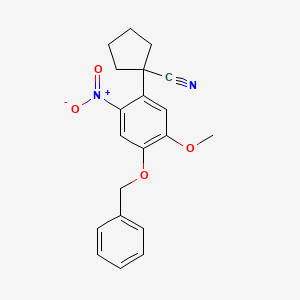
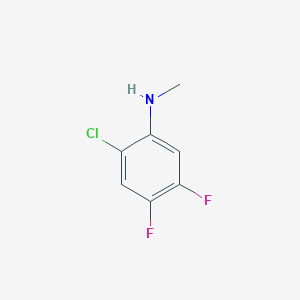

![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
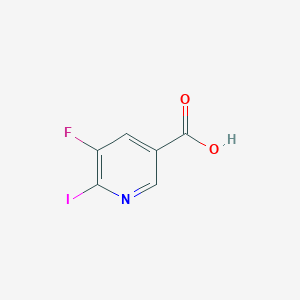

![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)
